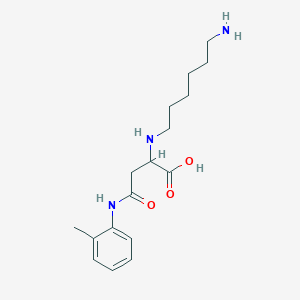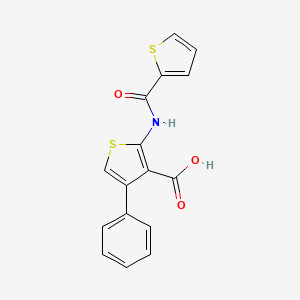![molecular formula C17H15ClN2O4S B2584062 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 886963-95-7](/img/structure/B2584062.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole derivatives, such as the one you mentioned, are often studied for their potential biological activities . They are part of a larger class of organic compounds known as heterocycles, which contain a ring structure made up of at least two different elements. Thiazoles specifically contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Substituents on the thiazole ring can greatly affect the biological outcomes of the compound .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place. Some thiazole derivatives have been found to exhibit anti-inflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on the specific compound. Some general properties of thiazoles include a planar ring structure and the ability to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Molecular Structure Determination : The molecular structure of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has been determined using single crystal X-ray diffraction and DFT calculations. These studies assess the influence of intermolecular interactions on molecular geometry, crucial for understanding the properties of such compounds (Karabulut et al., 2014).
Pharmacological Evaluation
- Anticonvulsant Activity : Derivatives of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide have been evaluated for their potential as anticonvulsant agents. The structural features essential for binding to benzodiazepine receptors and the anticonvulsant pharmacophore have been identified in these compounds (Faizi et al., 2017).
Antimicrobial Screening
- Antibacterial and Antifungal Activities : Compounds incorporating thiazole rings have been synthesized and tested for their antibacterial and antifungal activities. Such studies are crucial in developing new therapeutic interventions against microbial diseases (Desai et al., 2013).
Chemical Synthesis
- Chemical Synthesis and Modification : Research on the synthesis of related compounds, such as various benzamide derivatives, provides insights into the chemical properties and potential applications of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide. These studies involve the development of new synthesis methods and the exploration of chemical reactions (Xiong et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity . They are known to target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .
Mode of Action
Benzothiazole derivatives have been reported to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication process that relies on the production, detection, and response to extracellular signaling molecules called autoinducers . By inhibiting this process, these compounds can potentially disrupt bacterial communication and coordination, thereby mitigating their pathogenic effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the lasb system, a key component of the quorum sensing pathway in pseudomonas aeruginosa . This inhibition can disrupt the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of bacteria without affecting their viability . They have also shown promising quorum-sensing inhibitory activity, which can lead to the disruption of bacterial communication and coordination .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-10-6-9(7-11(8-10)23-2)16(21)20-17-19-14-13(24-3)5-4-12(18)15(14)25-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZPVJBABKNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)



![2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2583990.png)

![Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI)](/img/structure/B2583993.png)
![4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B2583994.png)
![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)


![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)
